

Introduction: The Versatility of a Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Aminothiophene-2-carboxamide

CAS No.: 147123-47-5

Cat. No.: B122380

[Get Quote](#)

3-Aminothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with both an amine (-NH₂) and a carboxamide (-CONH₂) group. This unique arrangement of functional groups on a stable aromatic core makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Thiophene derivatives, in general, are cornerstone scaffolds in a vast number of pharmacologically active compounds, prized for their ability to modulate physicochemical properties and engage in critical drug-receptor interactions.[2][3]

The significance of **3-aminothiophene-2-carboxamide** lies in its role as a key intermediate for creating diverse molecular libraries. The primary amine at the 3-position and the carboxamide at the 2-position serve as reactive handles for a wide array of chemical transformations, enabling the systematic exploration of chemical space in the search for new therapeutic agents. Its derivatives have shown considerable promise in various pharmacological areas, including the development of novel antibacterial, antioxidant, and anticancer drugs.[4][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a technical resource for professionals in the field of drug discovery.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. **3-Aminothiophene-2-carboxamide** is typically a solid at room temperature.^[6] Key identifying and property data are summarized below.

Property	Value	Source(s)
CAS Number	147123-47-5	[7]
Molecular Formula	C ₅ H ₆ N ₂ OS	[7][8]
Molecular Weight	142.18 g/mol	[7][8]
Appearance	White to solid form	[6]
Melting Point	120-124 °C	[9]
SMILES String	NC(=O)c1sccc1N	[8]
InChI Key	BKDZTJNNXCNSCK-UHFFFAOYSA-N	[8]
logP (Octanol/Water)	0.429 (Calculated)	[8]
Water Solubility (logS)	-1.03 (Calculated)	[8]

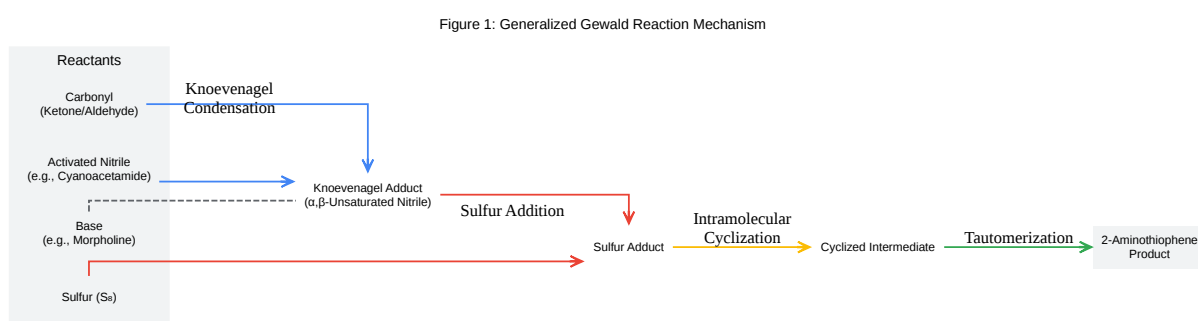
Section 2: Synthesis via the Gewald Reaction

The premier synthetic route to 2-aminothiophenes, including **3-aminothiophene-2-carboxamide** and its analogues, is the Gewald multicomponent reaction.^{[10][11]} Discovered by German chemist Karl Gewald in 1966, this one-pot synthesis is remarkably efficient, involving the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.^{[12][13]}

Causality of the Gewald Reaction Mechanism

The reaction proceeds through a logical sequence of well-established organic transformations. The initial step is a Knoevenagel condensation between the carbonyl compound and the active

methylene group of the nitrile.[10] This step is base-catalyzed and forms a stable α,β -unsaturated nitrile intermediate. The elemental sulfur then adds to the nucleophilic carbon adjacent to the nitrile group. The exact mechanism of this sulfur addition is still debated but is followed by an intramolecular cyclization, where the newly formed thiolate attacks the nitrile carbon.[12] A final tautomerization yields the stable aromatic 2-aminothiophene ring system.
[10]



[Click to download full resolution via product page](#)

Caption: Figure 1: Generalized Gewald Reaction Mechanism.

Exemplary Laboratory Protocol: Synthesis of 3-Aminothiophene-2-carboxamide

This protocol is a representative procedure adapted from the principles of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides.[13]

Materials:

- 2-Cyanoacetamide

- Glyoxal or other suitable α -mercaptoaldehyde precursor
- Elemental Sulfur (S_8)
- Base (e.g., Triethylamine or Morpholine)
- Solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

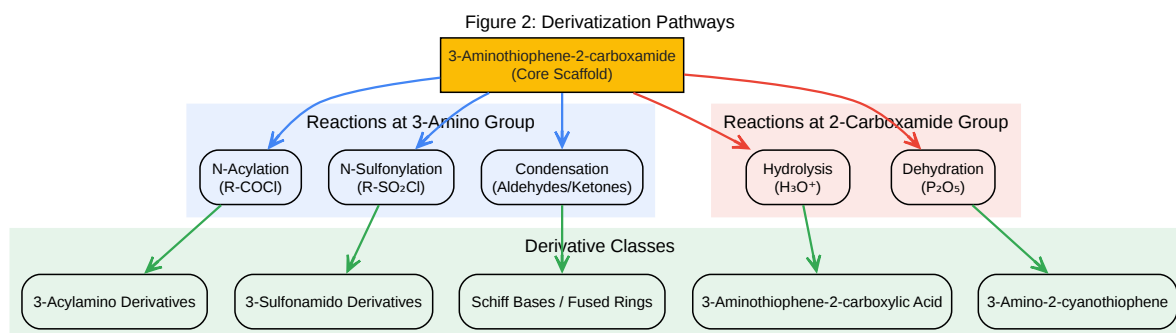
Step-by-Step Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of 2-cyanoacetamide and the aldehyde source in the chosen solvent.
- **Addition of Sulfur:** Add elemental sulfur (1.1 equivalents) to the mixture.
- **Base Catalyst:** Slowly add the base catalyst (0.5 equivalents) to the suspension. An exothermic reaction may be observed.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 50-60°C and stir for 3-5 hours.^[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.^{[13][14]}
- **Purification:** Collect the precipitate by vacuum filtration, wash thoroughly with water, and then a cold non-polar solvent (e.g., diethyl ether) to remove unreacted sulfur. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure **3-aminothiophene-2-carboxamide**.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of **3-aminothiophene-2-carboxamide** stems from the distinct reactivity of its two functional groups. This allows for selective modifications to build a diverse range of derivatives for structure-activity relationship (SAR) studies.

- **N-Acylation/Sulfonylation:** The primary amine at the 3-position is a potent nucleophile, readily reacting with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
- **Diazotization:** The amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the 3-position.
- **Condensation Reactions:** The amine can be condensed with various carbonyl compounds to form Schiff bases (imines), which can be further modified or serve as intermediates for more complex heterocyclic systems.
- **Amide Modification:** While less reactive, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile under specific conditions.



[Click to download full resolution via product page](#)

Caption: Figure 2: Derivatization Pathways.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and **3-aminothiophene-2-carboxamide** serves as a key entry point to this chemical space.[15] Its

derivatives have been extensively investigated for a range of therapeutic applications.

- **Anticancer Agents:** Numerous thiophene carboxamide derivatives have been synthesized and evaluated as antiproliferative agents.[3] For instance, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth.[16] The drug OSI-930, an anti-cancer candidate, features a 3-amino-thiophene-2-carboxylic acid amide core structure, highlighting the clinical relevance of this scaffold.[17]
- **Antibacterial Activity:** Research has shown that **3-aminothiophene-2-carboxamide** derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The structural diversity that can be easily introduced allows for the fine-tuning of activity and spectrum against various bacterial strains.[4]
- **Antioxidant Properties:** Certain **3-aminothiophene-2-carboxamide** derivatives have demonstrated potent antioxidant activity, comparable in some cases to standard antioxidants like ascorbic acid.[4] This activity is valuable in the context of diseases associated with oxidative stress.
- **Other Therapeutic Areas:** The versatility of the scaffold has led to its exploration in other areas, including as anti-inflammatory, antifungal, and antileishmanial agents.[5][15] The related intermediate, Methyl 3-aminothiophene-2-carboxylate, is a crucial building block for drugs targeting neurological and cardiovascular diseases.[18]

Section 5: Safety, Handling, and Toxicology

As a laboratory chemical, **3-Aminothiophene-2-carboxamide** must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and can cause serious eye irritation and allergic skin reactions.[7]

Hazard Class	GHS Classification	Precautionary Statements
Acute Oral Toxicity	H301: Toxic if swallowed	P264, P270, P301+P310
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338
Skin Sensitization	H317: May cause an allergic skin reaction	P261, P272, P280, P302+P352

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling dust.[19]
- Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][20]

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19]
- If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[6]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][19]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[6][20]

Conclusion

3-Aminothiophene-2-carboxamide (CAS 147123-47-5) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward synthesis via the robust Gewald reaction, combined with the orthogonal reactivity of its functional groups, provides a reliable platform for generating chemical diversity. The demonstrated biological activities of its derivatives in oncology, infectious diseases, and beyond underscore its continued importance. For researchers and drug development professionals, a comprehensive understanding of this scaffold's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. *Molecules*, 11(5), 371-376. Available from: [\[Link\]](#)
- Chemical Properties of **3-Aminothiophene-2-carboxamide** (CAS 147123-47-5). (n.d.). Cheméo. Retrieved January 6, 2026, from [\[Link\]](#)
- Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. *Scientific Reports*, 13(1), 2883. Available from: [\[Link\]](#)
- **3-Aminothiophene-2-carboxamide**. (n.d.). PubChem. Retrieved January 6, 2026, from [\[Link\]](#)
- Gewald reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [\[Link\]](#)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Retrieved January 6, 2026, from [\[Link\]](#)
- A green chemistry approach to gewald reaction. (2012). *Der Pharma Chemica*, 4(2), 791-796. Available from: [\[Link\]](#)
- **3-AMINOTHIOPHENE-2-CARBOXAMIDE** CAS#: 147123-47-5. (n.d.). ChemWhat. Retrieved January 6, 2026, from [\[Link\]](#)

- Nasr, T., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 33(1), 1331-1343. Available from: [\[Link\]](#)
- The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [\[Link\]](#)
- Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. *Molecular Diversity*, 15(1), 3–33. Available from: [\[Link\]](#)
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (1959). Google Patents.
- Shaabani, S., et al. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. *ACS Combinatorial Science*, 16(2), 95-100. Available from: [\[Link\]](#)
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI. Retrieved January 6, 2026, from [\[Link\]](#)
- da Silva, A. C. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. *Molecules*, 29(10), 2341. Available from: [\[Link\]](#)
- Dalvie, D., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. *Chemical Research in Toxicology*, 25(11), 2336-2351. Available from: [\[Link\]](#)
- Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. *International Journal of Molecular Sciences*, 24(23), 16738. Available from: [\[Link\]](#)
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). *International Journal of Pharmacy and Biological Sciences*. Retrieved January 6, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. bocsci.com \[bocsci.com\]](https://www.bocsci.com)
- [2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation \[mdpi.com\]](#)
- [4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. ijpbs.com \[ijpbs.com\]](https://www.ijpbs.com)
- [6. assets.thermofisher.cn \[assets.thermofisher.cn\]](https://assets.thermofisher.cn)
- [7. 3-Aminothiophene-2-carboxamide | C₅H₆N₂OS | CID 518993 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. 3-Aminothiophene-2-carboxamide \(CAS 147123-47-5\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [9. 3-AMINOTHIOPHENE-2-CARBOXAMIDE | 147123-47-5 \[chemicalbook.com\]](#)
- [10. Gewalt reaction - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [11. derpharmachemica.com \[derpharmachemica.com\]](https://www.derpharmachemica.com)
- [12. The Gewalt multicomponent reaction - ProQuest \[proquest.com\]](https://www.proquest.com)
- [13. Cyanoacetamide MCR \(III\): Three-Component Gewalt Reactions Revisited - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [15. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [16. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)

- [18. nbinno.com \[nbinno.com\]](#)
- [19. cdhfinechemical.com \[cdhfinechemical.com\]](#)
- [20. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [Introduction: The Versatility of a Core Heterocyclic Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122380/docs#introduction-the-versatility-of-a-core-heterocyclic-scaffold\]](https://www.benchchem.com/product/b122380/docs#introduction-the-versatility-of-a-core-heterocyclic-scaffold)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

